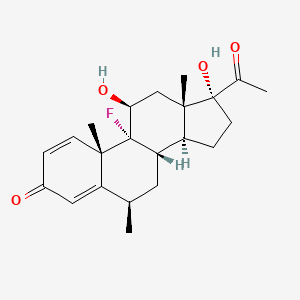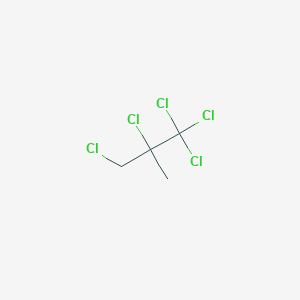
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . This compound is known for its unique structure, which includes a triazaacenaphthylene core with a dihydro and methyl substitution. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) can be compared with other similar compounds, such as:
1,4,8b-Triazaacenaphthylen-3-one: Lacks the dihydro and methyl substitutions, resulting in different chemical properties and reactivity.
4,5-Dihydro-1,4,8b-Triazaacenaphthylen-3-one: Similar structure but without the methyl group, affecting its biological activity and applications.
4-Methyl-1,4,8b-Triazaacenaphthylen-3-one: Contains the methyl group but lacks the dihydro substitution, leading to variations in its chemical behavior.
The uniqueness of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) lies in its specific combination of substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraen-5-one |
InChI |
InChI=1S/C10H9N3O/c1-12-6-7-3-2-4-9-11-5-8(10(12)14)13(7)9/h2-5H,6H2,1H3 |
InChI Key |
SIRYDFAPDVVJDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC3=NC=C(N23)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)

![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)

![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)






